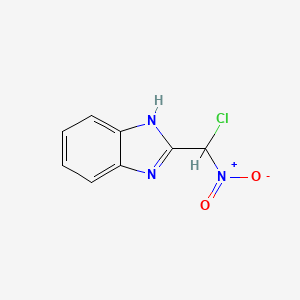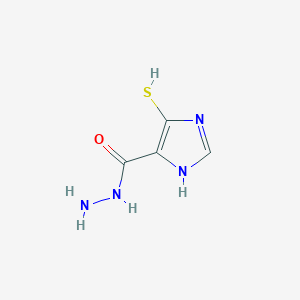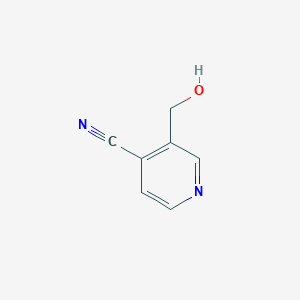
2,5-Bis(chloromethyl)pyrazine
Vue d'ensemble
Description
2,5-Bis(chloromethyl)pyrazine is a coordination complex that contains two pyrazine ligands. It is an isomer of 2,5-bis(chloromethyl)pyridine and shares the same geometry as the pyridine molecule . The molecular formula of this compound is C₆H₆Cl₂N₂, and it has a molecular weight of 177.03 g/mol . This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Méthodes De Préparation
The synthesis of 2,5-Bis(chloromethyl)pyrazine typically involves the reaction of pyrazine with chloromethylating agents under controlled conditions. One common method involves the use of formaldehyde and hydrochloric acid as chloromethylating agents. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound are not well-documented, as the compound is primarily used for research purposes. the synthesis generally follows similar principles to those used in laboratory settings, with a focus on optimizing yield and purity.
Analyse Des Réactions Chimiques
2,5-Bis(chloromethyl)pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups in this compound can undergo nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction Reactions:
Coupling Reactions: this compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2,5-Bis(chloromethyl)pyrazine is not well-defined, as it is primarily used as an intermediate in chemical synthesis. its reactivity is largely due to the presence of the chloromethyl groups, which can undergo various chemical transformations. The molecular targets and pathways involved in its reactions depend on the specific context in which the compound is used .
Comparaison Avec Des Composés Similaires
2,5-Bis(chloromethyl)pyrazine can be compared to other similar compounds, such as:
2,5-Bis(chloromethyl)pyridine: An isomer with similar geometry but different electronic properties.
Propriétés
IUPAC Name |
2,5-bis(chloromethyl)pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c7-1-5-3-10-6(2-8)4-9-5/h3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIUTOQNQNHRKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)CCl)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201307394 | |
| Record name | 2,5-Bis(chloromethyl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201307394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58549-95-4 | |
| Record name | 2,5-Bis(chloromethyl)pyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58549-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Bis(chloromethyl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201307394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3-Dihydro-1h-benzo[e]indole](/img/structure/B3354242.png)
![7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-14-one](/img/structure/B3354247.png)

![4H-pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro-2-methyl-](/img/structure/B3354258.png)
![6,7,8,9,10,11-Hexahydro-13h-azocino[2,1-b]quinazolin-13-one](/img/structure/B3354266.png)


![3-[Hydroxy(methyl)amino]indol-2-one](/img/structure/B3354291.png)





